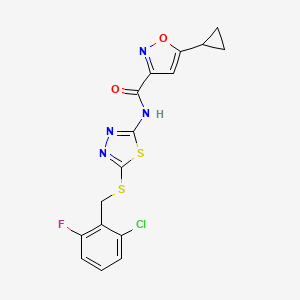

N-(5-((2-chloro-6-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-5-cyclopropylisoxazole-3-carboxamide

Description

This compound is a heterocyclic small molecule featuring a 1,3,4-thiadiazole core substituted at the 5-position with a (2-chloro-6-fluorobenzyl)thio group and at the 2-position with a 5-cyclopropylisoxazole-3-carboxamide moiety. The chlorine and fluorine substituents on the benzyl group may enhance lipophilicity and metabolic stability, while the cyclopropyl group on the isoxazole could influence steric interactions in target binding.

Properties

IUPAC Name |

N-[5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-5-cyclopropyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClFN4O2S2/c17-10-2-1-3-11(18)9(10)7-25-16-21-20-15(26-16)19-14(23)12-6-13(24-22-12)8-4-5-8/h1-3,6,8H,4-5,7H2,(H,19,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOXXZJKLBHPKPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NO2)C(=O)NC3=NN=C(S3)SCC4=C(C=CC=C4Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClFN4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((2-chloro-6-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-5-cyclopropylisoxazole-3-carboxamide typically involves multiple steps:

Formation of the Thiadiazole Ring: This can be achieved by reacting appropriate thiosemicarbazides with carboxylic acids or their derivatives under cyclization conditions.

Introduction of the Benzyl Thioether Group: The thiadiazole intermediate is then reacted with 2-chloro-6-fluorobenzyl chloride in the presence of a base such as potassium carbonate to form the benzyl thioether linkage.

Cyclopropylisoxazole Formation: The final step involves the formation of the isoxazole ring, which can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines or alcohols, depending on the functional groups present.

Substitution: Halogenated derivatives or other substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, N-(5-((2-chloro-6-fluorobenzyl)thio)-1,3,4-thiadiazol-2-

Biological Activity

N-(5-((2-chloro-6-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-5-cyclopropylisoxazole-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the context of anticancer properties. This article delves into the compound's synthesis, biological activity, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- Molecular Formula : C12H12ClFN4S2

- Molecular Weight : 330.83 g/mol

- Melting Point : 106-108 °C

- InChIKey : IMBAEEDSJUOFDX-VIZOYTHASA-N

The biological activity of thiadiazole derivatives, including this compound, is attributed to several mechanisms:

- Inhibition of DNA and RNA Synthesis : Compounds with a thiadiazole ring have been shown to inhibit RNA and DNA synthesis specifically without affecting protein synthesis, which is crucial for cancer cell proliferation .

- Targeting Key Kinases : The heteroatoms in thiadiazole can interact with biological targets, including kinases involved in tumorigenesis .

- Antioxidant Activity : Some derivatives exhibit antioxidant properties that contribute to their cytotoxic effects against cancer cells .

Anticancer Activity

Research indicates that compounds similar to this compound demonstrate significant anticancer activity across various human cancer cell lines. For instance:

- IC50 Values : Many thiadiazole derivatives have shown IC50 values ranging from 0.04 µM to over 20 µM against different cancer cell lines such as breast (MDA-MB-231), prostate (PC3), and lung (A549) cancers .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MDA-MB-231 | 9 |

| Compound B | PC3 | 22.19 |

| Compound C | A549 | 8.03 |

Case Studies

- Study on Thiadiazole Derivatives : A study by Alam et al. (2011) reported that a series of thiadiazole derivatives exhibited significant growth inhibition against multiple human cancer cell lines, with the most active compound showing an IC50 value of 4.27 µg/mL against SK-MEL-2 .

- Molecular Docking Studies : Investigations into molecular docking have revealed potential hydrogen bonding interactions between these compounds and their biological targets, enhancing their efficacy as anticancer agents .

- Selectivity for Cancer Cells : Recent studies have indicated that certain derivatives not only inhibit cancer cell growth but also show selectivity for cancer cells over normal cells, suggesting a promising therapeutic index .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Pharmacopeial Literature

The Pharmacopeial Forum (2017) reports several compounds with overlapping structural motifs, enabling comparative analysis (Table 1):

Key Observations:

- Thiadiazole vs. Thiazole Cores : The target compound’s 1,3,4-thiadiazole core (electron-deficient) contrasts with thiazole derivatives (e.g., compound y), which are more π-electron-rich. This difference may affect binding to metalloenzymes or redox-sensitive targets .

- This could enhance target selectivity but reduce solubility compared to more polar analogues .

- Isoxazole vs. Ureido Functional Groups : The cyclopropylisoxazole carboxamide in the target may confer rigidity and metabolic stability, whereas ureido groups (e.g., in compound y) are more flexible and prone to hydrolysis .

Pharmacokinetic and Pharmacodynamic Considerations

While explicit data for the target compound are unavailable, inferences can be drawn from structurally related molecules:

- Metabolic Stability : The cyclopropyl group may reduce oxidative metabolism via cytochrome P450 enzymes, a common issue with arylthioethers in similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.